2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-N-(2-METHYLPHENYL)-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Overview
Description
2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-N-(2-METHYLPHENYL)-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-N-(2-METHYLPHENYL)-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.
Construction of the thiazolopyrimidine core: This involves cyclization reactions using thioamides and α,β-unsaturated carbonyl compounds.
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as refluxing in the presence of catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-N-(2-METHYLPHENYL)-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-N-(2-METHYLPHENYL)-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures and properties.
Pyrazole derivatives: Compounds containing the pyrazole ring with various substituents.
Carboxamides: Molecules with the carboxamide functional group.
Uniqueness
2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-N-(2-METHYLPHENYL)-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which may confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
(2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S/c1-16-10-8-9-13-21(16)30-25(33)23-17(2)29-27-32(24(23)19-11-6-5-7-12-19)26(34)22(35-27)14-20-15-28-31(4)18(20)3/h5-15,24H,1-4H3,(H,30,33)/b22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBLQVQVMXEAPQ-HYARGMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CC=C4)C(=O)C(=CC5=C(N(N=C5)C)C)S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CC=C4)C(=O)/C(=C\C5=C(N(N=C5)C)C)/S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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